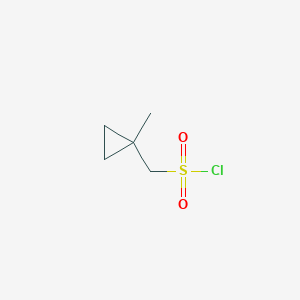
5-(aminomethyl)-1H-1,2,4-triazol-3-amine hydrochloride
Descripción general
Descripción
5-(Aminomethyl)-1H-1,2,4-triazol-3-amine hydrochloride (AMT-HCl) is a synthetic compound that is used in various scientific research applications, such as in biochemical and physiological studies. It is a white crystalline powder that is soluble in water, ethanol, and other organic solvents, and is used in many laboratory experiments. AMT-HCl is a derivative of the triazole family, and is known for its high stability and low toxicity. It is a versatile compound that has been used in a wide range of studies, including those related to drug metabolism, enzyme inhibition, and protein-protein interactions.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research demonstrates the effectiveness of 1,2,4-triazole derivatives in combating microbial infections. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and tested them for antimicrobial activities. Some compounds exhibited good to moderate activities against tested microorganisms, suggesting the potential of such derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Metal Complex Synthesis
The creation of metal complexes with triazole derivatives offers insights into their structural and electronic properties. Sancak et al. (2007) detailed the synthesis and characterization of Cu(II), Ni(II), and Fe(II) complexes with a new substituted triazole Schiff base. Their work provided valuable data on the coordination behavior and potential applications of these complexes in various fields, including catalysis and material science (Sancak, Er, Ünver, Yıldırım, Değirmencioğlu, & Serbest, 2007).
Synthetic Methodology and Chemical Properties
Studies on the aminomethylation of triazole derivatives reveal their importance in synthetic chemistry. For example, the work by Tan, Lim, and Dolzhenko (2017) introduced a microwave-assisted synthesis of triazolylpropanamides from succinimides, showcasing an efficient method to produce a variety of triazole-based compounds with potential applications in medicinal chemistry and agriculture (Tan, Lim, & Dolzhenko, 2017).
Applications in Material Science
The investigation into the corrosion inhibition properties of triazole derivatives on metals highlights their significance in material science. Bentiss et al. (2009) studied the inhibition performance of a triazole compound on mild steel in hydrochloric acid medium, revealing high efficiency and suggesting the potential of these compounds in protecting metals against corrosion (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Mecanismo De Acción
Target of Action
Similar compounds such as aminolevulinic acid have been reported to be precursors of all tetrapyrroles such as chlorophyll, heme, and siroheme . These compounds play a crucial role in various biological processes, including photosynthesis and oxygen transport.
Mode of Action
For instance, aminolevulinic acid, a similar compound, is used in photodynamic therapy for cancer treatment . It is predicted to penetrate tumor cell membranes, leading to their fluorescence under specific light wavelengths .
Biochemical Pathways
Related compounds like aminolevulinic acid are involved in the porphyrin synthesis pathway, leading to the production of heme in mammals and chlorophyll in plants
Result of Action
Related compounds like aminolevulinic acid have been reported to enhance some key physiological and biochemical processes in plants such as photosynthesis, nutrient uptake, antioxidant characteristics, and osmotic equilibrium .
Action Environment
For instance, tetracycline antibiotics in the environment have been reported to inhibit the growth of some terrestrial and aquatic species .
Propiedades
IUPAC Name |
5-(aminomethyl)-1H-1,2,4-triazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5.ClH/c4-1-2-6-3(5)8-7-2;/h1,4H2,(H3,5,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCNXRNCRBCZSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1071625-99-4 | |
| Record name | 5-(aminomethyl)-1H-1,2,4-triazol-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B1527023.png)









![6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527042.png)